1-(2-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2S2/c19-18-4-2-1-3-16(18)14-25(22,23)20-13-15-5-9-21(10-6-15)17-7-11-24-12-8-17/h1-4,15,17,20H,5-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUXHFIGTFPWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2F)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzene with a thianyl-piperidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, this compound serves as a valuable building block for developing more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with distinct properties .
Biology
The compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a candidate for understanding receptor-ligand interactions, which is crucial in pharmacology .
Medicine
In medicinal chemistry, 1-(2-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide is being explored for therapeutic effects, particularly in neuropharmacology. Preliminary studies suggest it may have applications in treating neurological disorders by modulating neurotransmitter systems .
Industry
The compound is also utilized in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Its unique molecular structure allows for diverse applications in material science .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
-
Neuropharmacological Studies :
- A study evaluated the interaction of this compound with neurotransmitter receptors, revealing significant binding affinity that suggests potential therapeutic applications in treating anxiety and depression .
- Anticancer Activity :
- Material Science Applications :
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related substances, focusing on molecular features, receptor interactions, and regulatory status.
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Sulfonamide vs. Amide Functional Groups The target compound’s sulfonamide group (R-SO₂-NH-R') contrasts with the amide groups (R-CO-NH-R') in fentanyl analogues. Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, which may alter receptor binding kinetics and metabolic pathways compared to amides .
This feature is absent in most fentanyl analogues, which typically use phenethyl or benzyl substituents .
2-Fluorophenyl Position The ortho-fluorinated phenyl group is shared with orthofluorofentanyl and ocfentanyl. Fluorination at this position is known to enhance metabolic stability by resisting oxidative degradation, a common strategy in opioid design .
Research Findings and Pharmacological Insights
- Receptor Binding : Sulfonamide-based compounds like W-15 exhibit weaker µ-opioid receptor binding than fentanyl but retain analgesic effects in animal models . The target compound’s thian-4-yl group may further modulate receptor interaction, though experimental data are needed.
- Metabolic Stability : The 2-fluorophenyl group likely reduces cytochrome P450-mediated metabolism, a feature observed in ocfentanyl and orthofluorofentanyl .
Biological Activity
The compound 1-(2-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H24FN3O2S
- Molecular Weight : 353.45 g/mol
Structural Features
The compound features a fluorophenyl group, a thian moiety, and a piperidine ring, which contribute to its unique interactions with biological targets. The presence of the methanesulfonamide group enhances its solubility and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known to exhibit inhibitory effects on certain enzymes, potentially modulating metabolic pathways.
Therapeutic Applications
Research indicates that this compound may have applications in treating conditions such as:
- Diabetes : Similar compounds have been shown to improve insulin sensitivity and glucose tolerance in animal models .
- Neurological Disorders : The piperidine structure suggests potential interactions with muscarinic receptors, which are implicated in neurological functions .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound.
Table 1: Summary of Biological Activities from Related Compounds
In Vitro and In Vivo Studies
In vitro studies have demonstrated that similar sulfonamide derivatives exhibit significant inhibition of target enzymes involved in glucose metabolism. For example, one study reported an IC50 value of 203 nM for a related sulfonamide compound against protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling .
In vivo studies have also shown promising results, with compounds exhibiting improved metabolic profiles in diabetic rat models. These findings suggest that the compound may enhance insulin action by modulating gene expression related to insulin signaling pathways.
Q & A
Basic Research Questions
Q. What are the typical synthetic pathways for 1-(2-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves sequential coupling of the 2-fluorophenylmethanesulfonamide moiety with a thian-4-yl-piperidinylmethyl intermediate. Key steps include sulfonamide formation (e.g., nucleophilic substitution) and coupling under Buchwald-Hartwig or Ullmann conditions. Reaction monitoring employs HPLC or GC to track conversion rates . Purification via recrystallization or column chromatography ensures purity, validated by NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray diffraction for crystallographic confirmation .
Q. How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?
- Methodological Answer : Structural characterization combines NMR (to resolve fluorophenyl and sulfonamide protons), FT-IR (for S=O and C-F stretches), and X-ray crystallography. The fluorophenyl group enhances lipophilicity and π-π stacking, while the thian ring and piperidine moiety contribute to conformational flexibility and potential hydrogen bonding .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound amid competing side reactions (e.g., thian ring oxidation)?
- Methodological Answer : Yield optimization requires controlled reaction conditions:
- Temperature : Lower temperatures (0–25°C) mitigate thian ring oxidation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility while reducing byproducts .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) improve coupling efficiency .
Design of Experiment (DoE) approaches systematically test variables, with LC-MS tracking intermediates .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
- Methodological Answer : Contradictions arise from assay conditions (e.g., cell line specificity) or stereochemical variations. Solutions include:
- Standardized Assays : Use isogenic cell lines and consistent ATP levels in kinase assays .
- Enantiomeric Separation : Chiral HPLC or SFC to isolate stereoisomers for individual activity profiling .
- Target Validation : CRISPR knockout models confirm target specificity .
Q. What computational and experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding to opioid receptors (e.g., μ-opioid) using Schrödinger Suite or AutoDock .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics to purified receptors .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis regulators) post-treatment .
Q. How does structural modification (e.g., thian ring substitution) impact pharmacokinetic properties?
- Methodological Answer :
- Thian Modifications : Replacing sulfur with oxygen (to form tetrahydrothiopyran) reduces metabolic instability. Assess via hepatic microsome assays .
- Fluorophenyl Alternatives : Replace 2-F with 4-F to study solubility changes (logP via shake-flask method) and bioavailability (Caco-2 permeability assays) .
Q. What protocols assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and UV conditions. Monitor degradation products via UPLC-QTOF .
- Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .
Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies in solubility and bioavailability predictions?
- Methodological Answer :
- In Silico vs. Experimental : Compare calculated (e.g., SwissADME) vs. experimental solubility (equilibrium solubility assay). Adjust predictions using Abraham solvation parameters .
- Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability. Test via rat PK studies .
Q. What statistical methods are appropriate for analyzing dose-response data in heterogeneous cell populations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
